molecular formula C10H8N4S2 B2461869 3,5-di(2-thienyl)-4H-1,2,4-triazol-4-amine CAS No. 51770-35-5

3,5-di(2-thienyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B2461869
CAS No.: 51770-35-5
M. Wt: 248.32
InChI Key: QPJCHKDJMGRDEE-UHFFFAOYSA-N
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Description

3,5-di(2-thienyl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound that features a triazole ring substituted with two thiophene groups

Scientific Research Applications

3,5-di(2-thienyl)-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-di(2-thienyl)-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carboxaldehyde with hydrazine to form a hydrazone intermediate, which is then cyclized with an appropriate nitrile to yield the triazole ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

3,5-di(2-thienyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .

Comparison with Similar Compounds

Similar Compounds

    3,5-di(2-thienyl)-1,2,4-triazole: Similar structure but lacks the amine group.

    3,5-di(2-thienyl)-4H-1,2,4-triazol-4-ol: Contains a hydroxyl group instead of an amine.

    3,5-di(2-thienyl)-4H-1,2,4-triazol-4-thiol: Contains a thiol group instead of an amine.

Uniqueness

The presence of the amine group in 3,5-di(2-thienyl)-4H-1,2,4-triazol-4-amine makes it unique compared to its analogs. This functional group can participate in hydrogen bonding and other interactions, enhancing its biological activity and making it a versatile compound for various applications .

Properties

IUPAC Name

3,5-dithiophen-2-yl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S2/c11-14-9(7-3-1-5-15-7)12-13-10(14)8-4-2-6-16-8/h1-6H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJCHKDJMGRDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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